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molecular formula C16H20F4O4 B8453752 Benzoic acid, 2-fluoro-4-hydroxy-, 6-ethoxy-1-(trifluoromethyl)hexyl ester CAS No. 193089-91-7

Benzoic acid, 2-fluoro-4-hydroxy-, 6-ethoxy-1-(trifluoromethyl)hexyl ester

Cat. No. B8453752
M. Wt: 352.32 g/mol
InChI Key: WFYHVWOKBFUUNE-UHFFFAOYSA-N
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Patent
US05756816

Procedure details

A reactor was charged with 1 g of 4-acetoxy-2-fluoro-1-(6-ethoxy-1-trifluoromethylhexyloxycarbonyl)-benzene, 15 ml of ethanol and 0.6 g of benzylamine, and the mixture was stirred at room temperature for 5 hours. After the reaction, the reaction mixture solution was poured into water and subjected to extraction with dichloromethane. An organic layer was consecutively washed with a hydrochloric acid aqueous solution and with water, and dried over anhydrous sodium sulfate. The solvent was removed to give a crude 4-hydroxy-2-fluoro-1-(6-ethoxy-1-trifluoromethylhexyloxycarbonyl)benzene. This product was analyzed by thin film chromatography to show that benzylacetamide was co-present in addition to the end product.
Name
4-acetoxy-2-fluoro-1-(6-ethoxy-1-trifluoromethylhexyloxycarbonyl)-benzene
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH:14]([C:23]([F:26])([F:25])[F:24])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH3:22])=[O:12])=[C:7]([F:27])[CH:6]=1)(=O)C.C(O)C.C(N)C1C=CC=CC=1>O>[OH:4][C:5]1[CH:10]=[CH:9][C:8]([C:11]([O:13][CH:14]([C:23]([F:24])([F:25])[F:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][O:20][CH2:21][CH3:22])=[O:12])=[C:7]([F:27])[CH:6]=1

Inputs

Step One
Name
4-acetoxy-2-fluoro-1-(6-ethoxy-1-trifluoromethylhexyloxycarbonyl)-benzene
Quantity
1 g
Type
reactant
Smiles
C(C)(=O)OC1=CC(=C(C=C1)C(=O)OC(CCCCCOCC)C(F)(F)F)F
Name
Quantity
15 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
0.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
subjected to extraction with dichloromethane
WASH
Type
WASH
Details
An organic layer was consecutively washed with a hydrochloric acid aqueous solution and with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was removed

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC1=CC(=C(C=C1)C(=O)OC(CCCCCOCC)C(F)(F)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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